molecular formula C12H24N2O B14555450 2,7-Diethyl-2,3,7-trimethyl-1,4-diazepan-5-one CAS No. 61715-86-4

2,7-Diethyl-2,3,7-trimethyl-1,4-diazepan-5-one

Cat. No.: B14555450
CAS No.: 61715-86-4
M. Wt: 212.33 g/mol
InChI Key: LGEZAGOGHNCSJU-UHFFFAOYSA-N
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Description

2,7-Diethyl-2,3,7-trimethyl-1,4-diazepan-5-one is an organic compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diethyl-2,3,7-trimethyl-1,4-diazepan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylamine with a suitable diketone, followed by cyclization to form the diazepane ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,7-Diethyl-2,3,7-trimethyl-1,4-diazepan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The diazepane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in anhydrous solvents.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions result in the formation of various substituted diazepanes with different functional groups.

Scientific Research Applications

2,7-Diethyl-2,3,7-trimethyl-1,4-diazepan-5-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe to study biological processes involving diazepane derivatives and their interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,7-Diethyl-2,3,7-trimethyl-1,4-diazepan-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and

Properties

CAS No.

61715-86-4

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

2,7-diethyl-2,3,7-trimethyl-1,4-diazepan-5-one

InChI

InChI=1S/C12H24N2O/c1-6-11(4)8-10(15)13-9(3)12(5,7-2)14-11/h9,14H,6-8H2,1-5H3,(H,13,15)

InChI Key

LGEZAGOGHNCSJU-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)NC(C(N1)(C)CC)C)C

Origin of Product

United States

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